2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
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Description
“2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid” is a chemical compound with the molecular formula C12H17NO5S2 and a molecular weight of 319.39 . It is not intended for human or veterinary use and is used for research purposes only .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO5S2/c1-18-9-3-5-10 (6-4-9)20 (16,17)13-11 (12 (14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized as an intermediate in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole. Researchers developed alternative approaches for its synthesis, highlighting its significance in pharmaceutical manufacturing (D. Lomov, 2019).
- It has been involved in studies on sulfonated Schiff base copper(II) complexes, which serve as efficient and selective catalysts in alcohol oxidation. This illustrates its role in catalysis and the development of new materials for chemical transformations (S. Hazra et al., 2015).
Pharmacological and Biological Applications
- Research has explored derivatives of the compound for their salidiuretic activity, contributing to the development of drugs for conditions like hypertension and edema (K. Sturm et al., 1983).
- The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid, closely related to the chemical structure , has been studied for its potential to protect intestinal epithelial barrier function, demonstrating the relevance of similar compounds in nutrition and health (R. Martín-Venegas et al., 2013).
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-9-3-5-10(6-4-9)20(16,17)13-11(12(14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGHKXMUEWMGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.